molecular formula C10H12BrN3OS B2748160 N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine CAS No. 2470436-23-6

N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine

Cat. No.: B2748160
CAS No.: 2470436-23-6
M. Wt: 302.19
InChI Key: SPEZPRMKTPHGTG-UHFFFAOYSA-N
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Description

N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine is a heterocyclic compound that features both thiazole and oxazole rings These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules

Properties

IUPAC Name

N-[(4-bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3OS/c1-2-10-14-7(6-15-10)3-12-5-9-8(11)4-13-16-9/h4,6,12H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEZPRMKTPHGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CO1)CNCC2=C(C=NS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method involves the reaction of 4-bromo-1,2-thiazole with a suitable oxazole derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the thiazole ring can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or various organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-bromothiazole share structural similarities and exhibit comparable biological activities.

    Oxazole Derivatives: Compounds such as 2-ethyl-4-methyloxazole and 4-bromo-2-oxazole are structurally related and have similar chemical properties.

Uniqueness

N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine is unique due to the combination of thiazole and oxazole rings in a single molecule, along with the presence of bromine and ethyl groups

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